N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H21N3O4S2 and its molecular weight is 335.44. The purity is usually 95%.
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Biological Activity
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on existing research.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a pyrazole ring and a sulfonamide moiety, which are known to influence its biological interactions. The molecular formula is C12H19N3O4S, with a molecular weight of approximately 337.5 g/mol.
Research indicates that this compound may act as an inhibitor of specific enzymes and receptors, impacting various cellular pathways. The presence of the sulfonamide group is particularly notable for its role in enzyme inhibition, while the pyrazole structure contributes to its binding affinity with biological targets.
Enzyme Inhibition
Studies have shown that this compound exhibits significant inhibitory activity against certain enzymes. For instance, it has been identified as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), which is crucial for the survival of the parasite responsible for human African trypanosomiasis (HAT). The compound demonstrated an IC50 value of 0.002 μM against TbNMT, indicating strong inhibitory potential .
Antiparasitic Activity
In addition to enzyme inhibition, this compound has shown promising antiparasitic activity. In mouse models, it was fully curative at doses as low as 12.5 mg/kg when administered over four days, demonstrating its efficacy in treating the hemolymphatic stage of HAT .
Comparative Analysis
A comparative analysis with similar compounds reveals the unique properties of this compound:
Compound Name | Structure | Unique Features |
---|---|---|
DDD85646 | Pyrazole sulfonamide | Potent against TbNMT; limited CNS penetration |
Thiophene derivatives | Various | Different reactivity; lacks the tetrahydrothiopyran moiety |
2-Aminothiophene derivatives | Various | Distinct biological activity; different functional groups |
The unique combination of functional groups in this compound contributes to its specific biological activities that are not present in other compounds .
Study on Trypanosomiasis
In a study focusing on HAT, researchers evaluated the efficacy of this compound in vivo. The results indicated that the compound not only inhibited TbNMT effectively but also showed low toxicity in host cells, making it a promising candidate for further development .
Mechanistic Studies
Additional mechanistic studies have highlighted how this compound interacts with target enzymes at the molecular level. It binds to active sites through hydrogen bonding and hydrophobic interactions, which are critical for its inhibitory effects .
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S2/c1-15-9-11(8-13-15)21(17,18)14-10-12(19-5-4-16)2-6-20-7-3-12/h8-9,14,16H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYURJFYVOLXFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2(CCSCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.